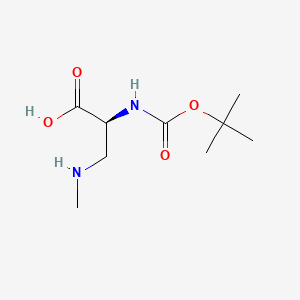
Boc-beta-N-methylamino-L-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-beta-N-methylamino-L-Ala” is a non-canonical amino acid . It is also known as "Boc-N-methyl-L-alanine" . It is implicated as a cause for neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS) .
Synthesis Analysis
The synthesis of “Boc-beta-N-methylamino-L-Ala” involves various methods. One method that has been approved by the AOAC provides comparable BMAA quantification concentrations in similar tissues . Another method involves the use of N-hydroxysuccinimide ester of N-butylnicotinic acid (C4-NA-NHS) for efficient separation of BMAA from its isomers and higher sensitivity in detecting BMAA .
Molecular Structure Analysis
The molecular structure of “Boc-beta-N-methylamino-L-Ala” can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of BMAA and its isomers .
Chemical Reactions Analysis
“Boc-beta-N-methylamino-L-Ala” can be analyzed using various methods. One such method involves on-line pre-concentration directly coupled to RPLC-MS/MS . Another method involves AQC derivatization and LC-MS/MS analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-beta-N-methylamino-L-Ala” can be analyzed using various methods. One such method involves the use of a stable-isotope labeled internal standard, d3-BMAA, to correct for extraction recovery and matrix effects .
Wissenschaftliche Forschungsanwendungen
BOC Protection of Amines
This compound is used in the BOC protection of amines . BOC protection is a process used in organic chemistry to protect functional groups in a molecule while chemical reactions are performed on other parts of the molecule. This compound, in particular, is used for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Green Chemistry
The compound is used in green chemistry, specifically in the development of eco-friendly routes for the BOC protection of amines . This involves the use of catalyst and solvent-free media under mild reaction conditions .
Pharmaceutical Synthesis
The nitrogen-containing carbamate or BOC amine compounds, such as this one, are frequently found in pharmaceutical and biologically active molecules in organic synthesis . They play a crucial role in the synthesis of a broad range of biologically active molecules .
Fine Chemical Syntheses
Similar to its use in pharmaceutical synthesis, this compound is also used in the synthesis of fine chemicals . The BOC protection process is particularly important in these syntheses .
Research and Development
This compound is used in research and development, particularly in the study of new methods for BOC protection of amines . It is used in the development of new protocols for chemoselective N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines .
Industrial Applications
In industrial applications, this compound is used in the large-scale production of other chemicals . Its properties, such as its boiling point and purity, make it suitable for use in various industrial processes .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the amino group in organic compounds. This compound is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID, also known as tert-butyloxycarbonyl, acts as a protecting group for amines. It forms a carbamate when it reacts with an amino group, protecting the amine from further reactions. The carbamate can be cleaved off later using a strong acid such as trifluoroacetic acid .
Biochemical Pathways
The use of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is prevalent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a boiling point of 59-62 degrees celsius .
Result of Action
The result of the action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the protection of the amine group in a compound, allowing for transformations of other functional groups without interference from the amine group .
Action Environment
The action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under ambient temperature but can be cleaved off by a strong acid .
Eigenschaften
IUPAC Name |
(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRVOVGOYLKQX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-N-methylamino-L-Ala | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
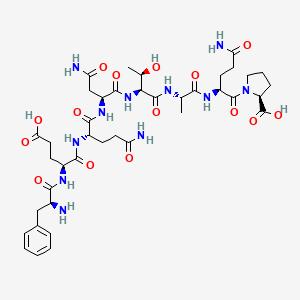

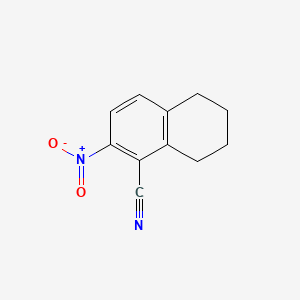
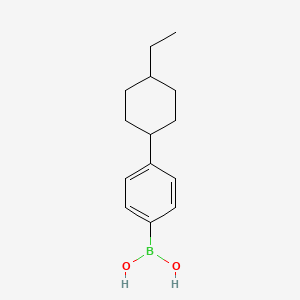
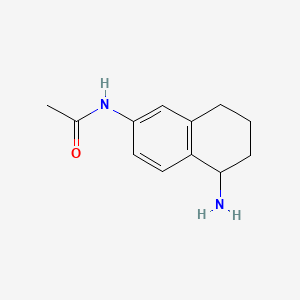

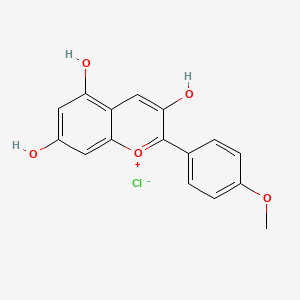
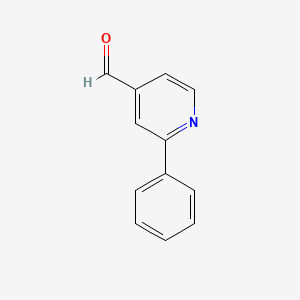
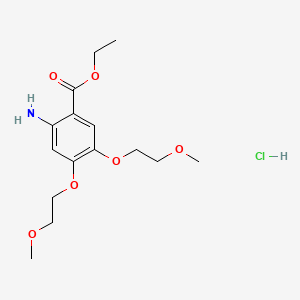
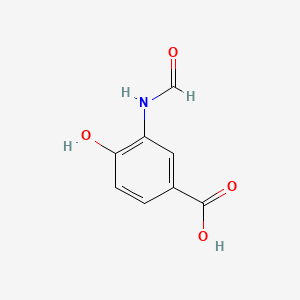
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)
